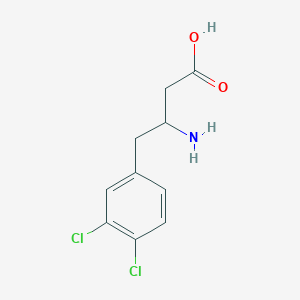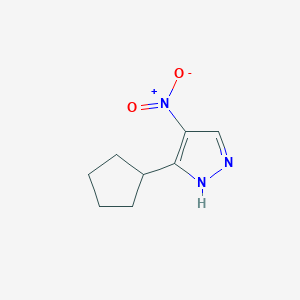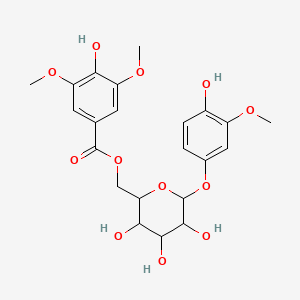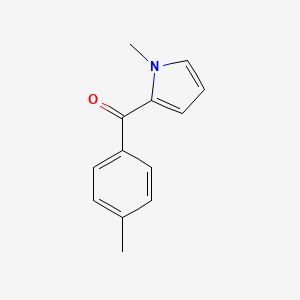
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metanona, (4-metilfenil)(1-metil-1H-pirrol-2-il)- es un compuesto orgánico con la fórmula molecular C13H13NO. Este compuesto presenta un grupo metanona unido a un grupo 4-metilfenil y a un grupo 1-metil-1H-pirrol-2-il. Es un miembro de la familia del pirrol, conocida por sus diversas actividades biológicas y aplicaciones en química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metanona, (4-metilfenil)(1-metil-1H-pirrol-2-il)- se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de cloruro de 4-metilbenzoílo con 1-metil-1H-pirrol-2-carbaldehído en presencia de una base como la trietilamina. La reacción típicamente ocurre en un solvente orgánico como diclorometano a temperatura ambiente .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar métodos más escalables, como la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción involucra el acoplamiento de un haluro de arilo con un compuesto organoborano en presencia de un catalizador de paladio y una base. Las condiciones de reacción generalmente son suaves y se pueden realizar en solventes acuosos u orgánicos .
Análisis De Reacciones Químicas
Tipos de reacciones
Metanona, (4-metilfenil)(1-metil-1H-pirrol-2-il)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo metanona en un alcohol.
Sustitución: La sustitución electrofílica aromática puede ocurrir en el anillo fenilo, introduciendo varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los agentes nitrantes (HNO3) se utilizan en condiciones ácidas.
Principales productos
Oxidación: Produce ácidos carboxílicos o cetonas.
Reducción: Produce alcoholes.
Sustitución: Produce derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Metanona, (4-metilfenil)(1-metil-1H-pirrol-2-il)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de Metanona, (4-metilfenil)(1-metil-1H-pirrol-2-il)- implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad. Por ejemplo, puede inhibir enzimas bacterianas, lo que lleva a efectos antimicrobianos. Las vías y los objetivos exactos pueden variar según el contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos similares
- (4-Clorofenil)(1-metil-1H-pirrol-2-il)metanona
- (4-Metoxifenil)(1H-pirrol-2-il)metanona
- (4-Benzoilfenoxi)-1-(1-metil-1H-indol-3-il)metil-1H-benzo[d]imidazol-1-il]etanona
Singularidad
Metanona, (4-metilfenil)(1-metil-1H-pirrol-2-il)- es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su combinación de un grupo metanona con un grupo 4-metilfenil y un grupo 1-metil-1H-pirrol-2-il permite interacciones únicas con objetivos biológicos, lo que la convierte en un compuesto valioso en química medicinal .
Propiedades
Número CAS |
62128-31-8 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(1-methylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3 |
Clave InChI |
WKUBFPPJDMDEFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


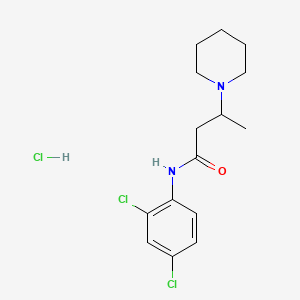
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
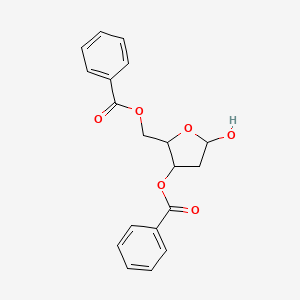
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
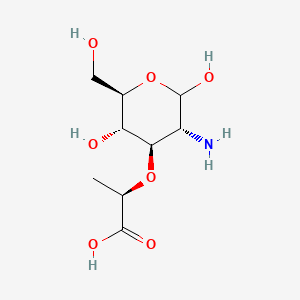
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)
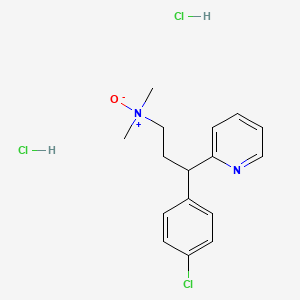
![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
